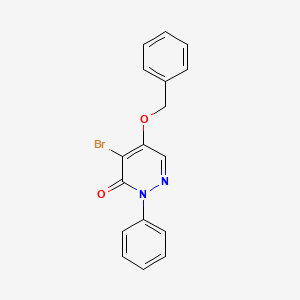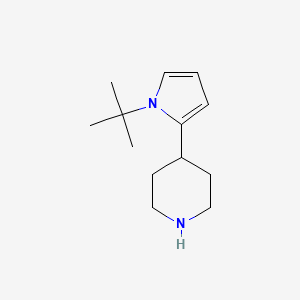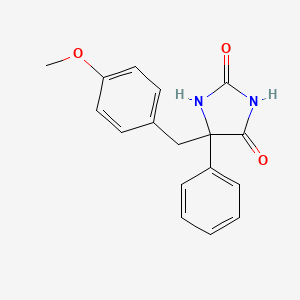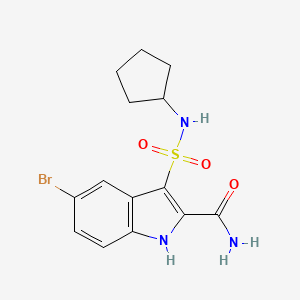
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is an organic compound characterized by the presence of two oxazolidinone rings connected through a 4-methylbenzene (p-toluene) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) typically involves the reaction of 4-methylbenzene-1,3-diamine with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of intermediate carbamates, which cyclize to form the oxazolidinone rings. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone rings to other functional groups, such as amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学的研究の応用
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
作用機序
The mechanism of action of 3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone rings can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea): This compound has a similar structure but with urea groups instead of oxazolidinone rings.
3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium): Another related compound with imidazolium rings instead of oxazolidinone rings.
Uniqueness
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one) is unique due to the presence of oxazolidinone rings, which impart specific chemical and physical properties. These rings can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
93427-59-9 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
3-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9-2-3-10(14-4-6-18-12(14)16)8-11(9)15-5-7-19-13(15)17/h2-3,8H,4-7H2,1H3 |
InChIキー |
NCHCNPLQJBBLKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)N3CCOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)







![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)

